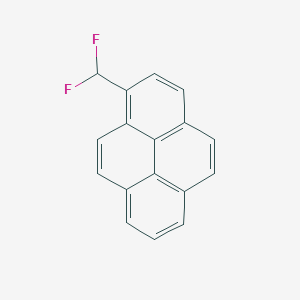

1-(Difluoromethyl)pyrene

Übersicht

Beschreibung

1-(Difluoromethyl)pyrene is a unique chemical compound with potential applications in scientific research. It is a pyrene-based π-conjugated material that is considered an ideal organic electroluminescence material for application in semiconductor devices .

Molecular Structure Analysis

The initial geometrical structure of the pyrene molecule assumes to consist purely of regular networks with a CC distance of 1.397 Å, a CH distance of 1.084 Å, and bond angles of 120° .Chemical Reactions Analysis

The formation of the strongly carcinogenic benzo(a)pyrene was studied by applying a newly developed methyl addition/cyclization (MAC) mechanism . Two reaction pathways were proposed starting from chrysene and benzo(a)anthracene (consisting of four aromatic rings), respectively .Physical And Chemical Properties Analysis

Pyrene-based π-conjugated materials are considered to be an ideal organic electroluminescence material for application in semiconductor devices . They possess remarkable luminescent and semiconducting properties and are being intensively investigated as electroluminescent materials for potential uses in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .Wissenschaftliche Forschungsanwendungen

Metabolism Studies in Marine and Terrestrial Species

1-(Difluoromethyl)pyrene, as a derivative of pyrene, plays a role in the study of polycyclic aromatic hydrocarbons (PAHs) metabolism. Luthe et al. (2002) researched the metabolism of 1-fluoropyrene and pyrene in marine flatfish and terrestrial isopods, focusing on the production of 1-hydroxypyrene, a biomarker of PAH exposure. The study highlighted the distinct metabolite patterns and phase-II conjugates in different species, offering insights into the metabolism of fluorinated PAHs and their environmental impact (Luthe et al., 2002).

Photophysical Properties for Environmental Probes

Niko et al. (2015) synthesized asymmetric pyrene derivatives with electron donors and acceptors, examining their solvatochromic fluorescence. These derivatives, including those related to 1-(Difluoromethyl)pyrene, showed potential as environmentally responsive probes due to their bright, variable fluorescence in different solvents (Niko et al., 2015).

Chemodosimeter for Fluoride Ion

Lu et al. (2011) developed a pyrene derivative as a chemodosimeter sensor for fluoride ions. This research is significant as it demonstrates the potential of pyrene derivatives, including 1-(Difluoromethyl)pyrene, in specific ion detection and environmental monitoring (Lu et al., 2011).

Electroluminescent and Photostable Dyes

The photostability and electroluminescent properties of pyrene derivatives were explored by Huang et al. (2003) and Figueira-Duarte et al. (2010). These studies indicate the utility of such compounds, including 1-(Difluoromethyl)pyrene, in organic electronic displays and OLEDs, highlighting their potential in advanced technological applications (Huang et al., 2003); (Figueira-Duarte et al., 2010).

Fluorescence in Pyrene Derivatives

Beldjoudi et al. (2018) investigated the fluorescence of pyren-1'-yl-functionalized radicals, showcasing the versatile photophysical properties of pyrene derivatives for applications in optoelectronics and nanotechnology (Beldjoudi et al., 2018).

Synthesis and Applications in Materials Chemistry

Pibiri et al. (2014) demonstrated an eco-compatible approach to synthesize perfluoroalkyl derivatives of pyrene, potentially including 1-(Difluoromethyl)pyrene. The focus on green chemistry and optoelectronic applications underscores the relevance of these compounds in sustainable material development (Pibiri et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future direction of pyrene chemistry is asymmetric functionalization of pyrene for organic semiconductor applications . This includes the development of novel pyrene-based structures and their utilization for different applications . The difluoromethylation methodology might provide assistance for drug discovery .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMSRSKFOPLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312772 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)pyrene | |

CAS RN |

1186195-16-3 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

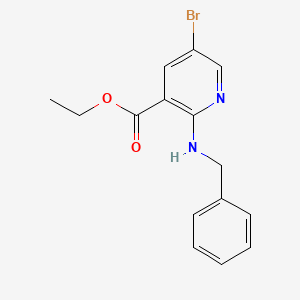

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)

![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)

![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)

![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)

![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)